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molecular formula C10H12O2 B1580598 4'-Hydroxy-3',5'-dimethylacetophenone CAS No. 5325-04-2

4'-Hydroxy-3',5'-dimethylacetophenone

Cat. No. B1580598
M. Wt: 164.2 g/mol
InChI Key: MUWPKXVVEOGKNO-UHFFFAOYSA-N
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Patent
US04965400

Procedure details

(36.6 g, 0.30 mol) of 2,6-dimethylphenol are mixed in an Hastelloy C autoclave with 0.315 mol of acetic anhydride and 9 mols of hydrogen fluoride. The temperature is raised to 50° C. and the reaction runs for 3 hours. After extraction and wash, 47.4 g of a gray to purple solid mass of 3,5-dimethyl-4-hydroxyacetophenone is obtained. This solid is then esterified by refluxing with 4 mols of acetic anhydride for 19 hours. After removal of acetic acid and acetic anhydride by vacuum distillation the 3,5-dimethyl-4-acetoxyacetophenone is flash distilled to yield 47.7 g of a slightly yellow liquid. 0.1 mol of the 3,5-dimethyl-4-acetoxyacetophenone, 1.2 g of 5% Pd/C as catalyst and 100 ml ethanol are mixed in an autoclave and the autoclave is charged with hydrogen gas at a pressure of 215-220 mm Hg PSIG and the reaction is run for about 21/2 hours at a temperature of about 25°-30° C. Additional catalyst is added as needed. The catalyst is then removed and the ethanol evaporated to yield 21.5 g of a colorless oil which is 1-(3',5'-dimethyl-4'-acetoxyphenyl)ethanol. 0.168 mol of 1-(3',5'-dimethyl-4'-acetoxyphenyl)ethanol is added to a flask with 0.35 g KHSO4 and 0.5 g t-butyl catechol. The flask is heated to 185° to 190° C. at 1.5 to 2.0 mm Hg. A colorless liquid is distilled. After the addition of 0.15 g of t-butyl catechol, and redistillation, 26.1 g of 3,5- dimethyl-4-acetoxystyrene monomer is produced. The compound has a boiling point of 90°-91° C. at 0.5 mm of Hg and the yield is 81.8%.
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
0.315 mol
Type
reactant
Reaction Step One
Quantity
9 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].[C:10](OC(=O)C)(=[O:12])[CH3:11].F>[Cr].[Co]>[CH3:8][C:4]1[C:3]([OH:9])=[C:2]([CH3:1])[CH:7]=[C:6]([C:10]([CH3:11])=[O:12])[CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
36.6 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Name
Quantity
0.315 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
9 mol
Type
reactant
Smiles
F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr].[Co]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extraction
WASH
Type
WASH
Details
wash

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=CC(=CC(=C1O)C)C(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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